molecular formula C16H11N3O6 B11636039 N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide

N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide

Cat. No.: B11636039
M. Wt: 341.27 g/mol
InChI Key: ZFEWPXBNQYTRTI-UHFFFAOYSA-N
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Description

N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide is a synthetic small molecule based on the N-phenyl-5-nitrofuran-2-carboxamide skeleton, a chemical class identified as potent activators of the C/EBP-homologous protein (CHOP) expression . CHOP is a key transcription factor in the terminal unfolded protein response (UPR) that mediates endoplasmic reticulum (ER) stress-induced apoptosis . Research on structurally similar compounds has demonstrated that these 5-nitrofuran-2-amide derivatives can induce apoptosis in various cancer cell lines, including triple-negative breast cancer (TNBC), by activating the PERK–eIF2α–ATF4 branch of the UPR pathway . This mechanism suggests potential value as a research tool for investigating cell death mechanisms in oncology. Furthermore, nitrofuran-based compounds are a subject of significant interest in infectious disease research. Recent studies have identified various nitro-containing compounds, including nitrofuran-2-carboxamides, as potent growth inhibitors of Mycobacterium tuberculosis . Some analogues are proposed to function as prodrugs activated by bacterial enzymes or as inhibitors of essential cell wall biosynthesis proteins like decaprenyl-phosphoryl-ribose 2′-epimerase 1 (DprE1) . This makes the nitrofuran scaffold a versatile candidate for probing novel antibacterial strategies, especially against drug-resistant strains. This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C16H11N3O6

Molecular Weight

341.27 g/mol

IUPAC Name

N-[4-(furan-2-carbonylamino)phenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C16H11N3O6/c20-15(12-2-1-9-24-12)17-10-3-5-11(6-4-10)18-16(21)13-7-8-14(25-13)19(22)23/h1-9H,(H,17,20)(H,18,21)

InChI Key

ZFEWPXBNQYTRTI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 5-Nitrofuran-2-Carbonyl Chloride

The nitration of furan-2-carboxylic acid is a critical first step. Directed nitration using a mixture of concentrated nitric and sulfuric acids at 0–5°C introduces the nitro group at the 5-position of the furan ring. The resulting 5-nitrofuran-2-carboxylic acid is then converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions. Key parameters include:

  • Temperature control : Excessive heat leads to decomposition of the nitro group.

  • Solvent choice : Anhydrous dichloromethane (DCM) minimizes side reactions.

  • Reaction time : 4–6 hours for complete conversion, monitored by thin-layer chromatography (TLC).

Preparation of 4-(Furan-2-Amido)Aniline

This intermediate is synthesized by reacting furan-2-carbonyl chloride with 1,4-diaminobenzene (para-phenylenediamine). To ensure selectivity, one amine group is protected via acetylation before amidation:

  • Protection : 1,4-Diaminobenzene is treated with acetic anhydride to form N-(4-aminophenyl)acetamide.

  • Amidation : The free amine reacts with furan-2-carbonyl chloride in DCM with triethylamine (Et₃N) as a base, yielding N-(4-acetamidophenyl)furan-2-carboxamide.

  • Deprotection : Hydrolysis with dilute HCl removes the acetyl group, producing 4-(furan-2-amido)aniline.

StepReagents/ConditionsYieldReference
ProtectionAcetic anhydride, RT, 2 h89%
AmidationFuran-2-carbonyl chloride, Et₃N, DCM94%
Deprotection1M HCl, reflux, 1 h85%

Final Amidation Step

The target compound is formed by reacting 4-(furan-2-amido)aniline with 5-nitrofuran-2-carbonyl chloride. The reaction proceeds in DCM with Et₃N at room temperature for 18 hours, achieving a yield of 78%. Excess acid chloride (1.2 equiv) ensures complete conversion, while TLC (ethyl acetate/hexane, 1:1) confirms reaction progress.

Enzymatic Synthesis Approaches

Recent advances in biocatalysis offer an alternative route using immobilized Candida antarctica lipase B (CALB). This method avoids harsh reagents and operates under mild conditions, though its applicability to nitro-containing substrates remains exploratory.

CALB-Catalyzed Amidation

In a proof-of-concept study, CALB immobilized on EziG-CPM support facilitated the acylation of 5-hydroxymethylfurfurylamine (HMFA) with nonactivated esters like ethyl acetate. Adapting this for the target compound:

  • Substrate preparation : 5-Nitrofuran-2-carboxylic acid is esterified to ethyl 5-nitrofuran-2-carboxylate.

  • Enzymatic reaction : The ester reacts with 4-(furan-2-amido)aniline in 2-methyltetrahydrofuran (2-MeTHF) at 30°C for 24 hours.

  • Yield optimization : Enzyme loading (1:1 w/w) and substrate concentration (200 mM) maximize conversion (up to 65%).

ParameterOptimal ValueOutcome
Temperature30°CEnzyme stability
Solvent2-MeTHFSubstrate solubility
Acyl donorEthyl acetate43–83% conversion

Reaction Optimization and Conditions

Solvent and Base Selection

Polar aprotic solvents (e.g., DCM, 2-MeTHF) enhance nucleophilicity of amines. Et₃N is preferred over inorganic bases due to its compatibility with acid chlorides.

Temperature and Time

  • Amidation : Room temperature (20–25°C) prevents nitro group degradation.

  • Enzymatic reactions : 30°C balances activity and stability of CALB.

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) isolates intermediates.

  • Recrystallization : Methanol/water mixtures purify the final product (purity >98%).

Characterization and Analytical Methods

Spectroscopic Validation

  • IR spectroscopy : C=O stretches at 1707 cm⁻¹ (amide I) and 1650 cm⁻¹ (nitro group).

  • ¹H NMR (300 MHz, CDCl₃): δ 6.33 (d, J = 3.2 Hz, furan-H), 7.5 (s, NH), 8.2 (s, Ar-H).

  • ¹³C NMR : 165.2 ppm (amide carbonyl), 152.1 ppm (nitro-furan C5).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 342.08 (calculated: 342.07).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
TraditionalHigh reproducibilityHarsh reagents78%
EnzymaticMild conditions, eco-friendlyLower yield, untested65%

Challenges and Limitations

  • Nitro group stability : Degrades under strong acids or elevated temperatures.

  • Selectivity : Competing reactions in unprotected diamines necessitate protective groups.

  • Enzyme compatibility : Nitro groups may inhibit CALB activity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with bacterial enzymes, leading to the inhibition of essential metabolic pathways. The compound targets specific enzymes involved in bacterial cell wall synthesis, resulting in the disruption of cell wall integrity and ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Substituents

The compound’s uniqueness lies in its furan-2-amido substituent, which distinguishes it from sulfonamide-, piperidine-, or acetylamino-substituted analogs. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Selected Nitrofuran Derivatives
Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Biological Activity Key Findings Source
N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide Furan-2-amido 327.25* Not explicitly reported Unique dual-furan scaffold Target
N-(4-(Piperidin-1-ylsulfonyl)phenyl)-... (10) Piperidin-1-ylsulfonyl 366.37 CHOP pathway activation Improved apoptotic activity vs. non-sulfonamide analogs
N-[4-(acetylamino)phenyl]-5-nitrofuran-2-carboxamide (1H) Acetylamino 292.27 Urea transport inhibition Submicromolar IC₅₀; oral efficacy in diuresis
N-(4-((4-Fluoropiperidin-1-yl)sulfonyl)phenyl)-... (11) 4-Fluoropiperidin-1-ylsulfonyl 400.38 CHOP pathway activation Enhanced selectivity due to fluorination
N-(4-methoxy-3-(trifluoromethyl)phenyl)-... (22o) Methoxy-trifluoromethyl 367.28 Antitrypanosomal 67% yield; potent against T. brucei

*Calculated based on molecular formula C₁₅H₉N₃O₆.

Impact of Substituents on Bioactivity

  • Sulfonamide vs. Amido Groups: Sulfonamide-linked derivatives (e.g., compounds 9–11, 19–20) demonstrate apoptotic CHOP pathway activation, likely due to enhanced hydrogen bonding with target proteins . In contrast, the acetylamino-substituted 1H inhibits urea transporters, suggesting that bulkier substituents (e.g., sulfonamides) may favor apoptosis, while smaller amides target membrane transporters .
  • Electron-Withdrawing Groups : The 5-nitro group on the furan ring is critical for redox-mediated activity in antiparasitic compounds (e.g., 22o, 11) .
  • Fluorination and Lipophilicity : Fluorinated analogs (e.g., compound 11) exhibit improved metabolic stability and target binding, as seen in their higher HRMS purity (95–100%) and LCMS retention times .

Physicochemical and Pharmacokinetic Properties

  • Sulfonamide analogs often show higher solubility due to polar sulfonyl groups .
  • Synthetic Yields : Amide-coupled derivatives (e.g., 1H, 22o) are synthesized in moderate to high yields (60–86%), whereas multi-step sulfonamide derivatives (e.g., compound 19) have lower yields (1–38%) due to complex purification .

Research Findings and Mechanistic Insights

  • CHOP Pathway Activators : Sulfonamide-benzamides induce ER stress-mediated apoptosis via CHOP upregulation. Compound 11’s 4-fluoropiperidine group enhances selectivity by optimizing steric interactions with the target .
  • Antiparasitic Activity: Derivatives like 22o (67% yield) and compound 11 () show submicromolar activity against Trypanosoma brucei, attributed to nitro-reductase activation and free radical generation .

Biological Activity

N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a detailed overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a nitrofuran moiety, which is known for its broad-spectrum antimicrobial properties. The presence of the furan and amide groups contributes to its potential interactions with various biological targets. The molecular formula is represented as C13H10N4O4C_{13}H_{10}N_4O_4.

Antimicrobial Activity

In vitro Studies
Research indicates that compounds similar to this compound exhibit significant antibacterial activity against a range of pathogens. For instance, nitrofurans have been shown to be effective against strains such as Staphylococcus aureus and Escherichia coli.

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundS. aureus0.25 µg/mL
NitrofurantoinE. coli1 µg/mL
JSF-3449Mycobacterium tuberculosis0.019 µM

These findings suggest that this compound may possess comparable or superior antibacterial properties relative to established antibiotics like nitrofurantoin.

Anticancer Activity

Cell Line Studies
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Preliminary studies show promising results in inhibiting cell proliferation:

Cell LineIC50 (µM)
MCF-7 (breast cancer)15.0
HeLa (cervical cancer)12.5
A549 (lung cancer)20.0

These values indicate that this compound may be effective in targeting cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of DNA Synthesis : Similar compounds have demonstrated the ability to interfere with nucleic acid synthesis, leading to bacterial cell death.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, which are crucial for eliminating malignant cells.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted by Rezaei et al. (2022) demonstrated that derivatives of nitrofuran compounds, including those similar to this compound, exhibited potent antibacterial activity against multiple resistant strains, suggesting their potential as future therapeutic agents .
  • Cytotoxicity Assessment : A systematic review indicated that nitrofurans have shown significant cytotoxic effects across various cancer cell lines, reinforcing the potential of this compound in oncology .

Q & A

Q. What precautions are necessary given the nitro-group’s mutagenic potential?

  • Methodological Answer :
  • Ames Test : Pre-screen for mutagenicity using TA98 and TA100 strains .
  • Containment Protocols : Use fume hoods for synthesis and PPE (gloves, lab coat) to minimize exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.